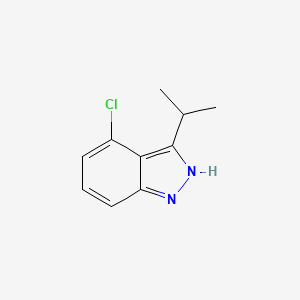
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid is an organic compound that is commonly used in solid-phase synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis to protect the amino group during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as trifluoroacetic acid (TFA) for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the amino group of the amino acid and the Fmoc protecting group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
- (2R,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid
- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
Uniqueness
What sets (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid apart from similar compounds is its specific structure, which includes a fluorine atom at the 4-position of the butanoic acid chain. This unique feature can influence the compound’s reactivity and interactions in peptide synthesis, making it particularly useful in certain applications.
Propriétés
Formule moléculaire |
C19H18FNO4 |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid |
InChI |
InChI=1S/C19H18FNO4/c20-10-12(9-18(22)23)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,24)(H,22,23)/t12-/m0/s1 |
Clé InChI |
CZSGTPKTWQCGAJ-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)CF |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
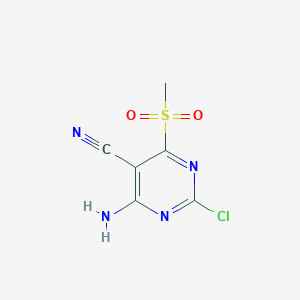
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

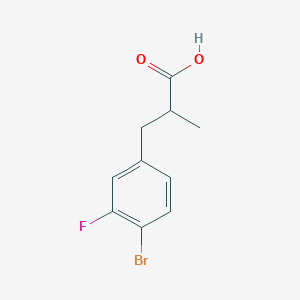
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
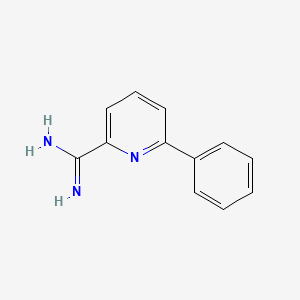
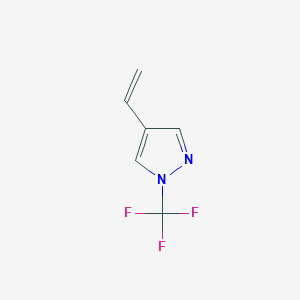
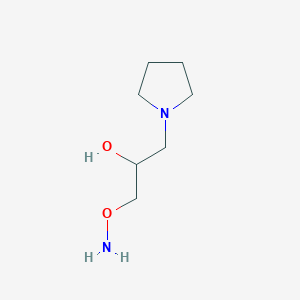
![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
